molecular formula C4H4BrClN2O2S B2698935 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1936381-19-9

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2698935
CAS No.: 1936381-19-9
M. Wt: 259.5
InChI Key: YZDCONNCIQCPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a versatile bifunctional reagent designed for advanced chemical synthesis and drug discovery research. This compound features two highly reactive sites: a sulfonyl chloride group and a bromo-substituted aromatic pyrazole ring, making it an invaluable building block for constructing molecular libraries and developing novel pharmaceutical candidates . The sulfonyl chloride moiety readily undergoes nucleophilic substitution, allowing researchers to introduce the sulfonamide functional group into target molecules, a common pharmacophore in medicinal chemistry . Concurrently, the bromine atom at the 3-position of the pyrazole ring is amenable to modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling further structural diversification and lead optimization . This unique combination of functionalities makes it particularly useful for creating sulfonamide-based protease inhibitors, receptor modulators, and other bioactive small molecules. As a key synthetic intermediate, it facilitates the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDCONNCIQCPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936381-19-9
Record name 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride involves the bromination of 3-methyl-1H-pyrazole. The process typically includes dissolving 3-methyl-1H-pyrazole in concentrated sulfuric acid and slowly adding bromine at a temperature range of 0°C to 5°C. The reaction mixture is then hydrolyzed to remove inorganic salts, and the neutral compound is dissolved in a saturated potassium chloride solution. Finally, chlorination is achieved using chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Organic Synthesis

3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to valuable intermediates like sulfonamides and sulfonate esters.

Medicinal Chemistry

The compound has attracted attention for its potential biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives exhibit significant antibacterial activity against multidrug-resistant strains .
  • Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives can inhibit inflammatory markers effectively, suggesting potential therapeutic applications .
  • Anticancer Activity : Investigations into the anticancer properties of pyrazole derivatives have shown promising results in reducing tumor sizes in animal models, indicating their viability as chemotherapeutic agents .

Material Science

In material science, this compound can be utilized in developing new materials with specific properties such as enhanced conductivity or fluorescence. Its unique structure allows for modifications that can lead to materials tailored for specific applications.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (μM)Notes
3-Bromo-1-methyl-1H-pyrazoleAntimicrobial0.002Effective against T. brucei
4-Bromo-N-(1,3,5-trimethyl)Anti-inflammatory0.003Inhibits inflammatory markers
DDD85646Anticancer0.002Fully curative in mouse models

Study on Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The results showed significant inhibition rates compared to standard drugs like dexamethasone, indicating potential for further development into therapeutic agents.

Antimicrobial Testing

Research on novel pyrazole compounds demonstrated promising antibacterial activity against multidrug-resistant strains. This suggests that these compounds could be developed into effective treatments for infections that are currently difficult to manage.

Cancer Research

Investigations into the anticancer properties of pyrazole derivatives revealed that certain compounds could significantly reduce tumor size in animal models. This suggests their potential viability as chemotherapeutic agents, particularly in treating various types of cancer such as pulmonary carcinoma and skin melanoma .

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is not well-documented. its reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily react with nucleophiles. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Structural Isomer: (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl Chloride

  • Molecular Formula : C₅H₆BrClN₂O₂S (vs. C₄H₄BrClN₂O₂S for the target compound)
  • Key Differences :
    • Substituent Position : Bromine is at position 4 instead of 3.
    • Sulfonyl Group Attachment : The sulfonyl chloride is attached via a methylene bridge (-CH₂-SO₂Cl) rather than directly to the pyrazole ring.
  • The altered bromine position modifies electronic effects on the ring, influencing regioselectivity in further derivatization .

Functional Group Variation: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₂H₉ClF₃N₂OS
  • Key Differences :
    • Position 5 Substituent : A sulfanyl (-S-) group linked to a 3-chlorophenyl group replaces the sulfonyl chloride.
    • Position 3 Substituent : Trifluoromethyl (-CF₃) instead of bromine.
  • Implications :
    • The sulfanyl group is less reactive than sulfonyl chloride, making this compound more stable but less versatile in synthetic applications.
    • The electron-withdrawing CF₃ group enhances ring electron deficiency, affecting aromatic substitution patterns .

Complex Analog: 3-Bromo-1-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Molecular Formula : C₁₀H₇BrClN₄O (from a derivative in )
  • Key Differences :
    • Position 1 Substituent : A 3-chloropyridinyl group replaces the methyl group.
    • Position 5 Substituent : Carboxamide (-CONH₂) instead of sulfonyl chloride.
  • Implications: The carboxamide group enables hydrogen bonding, enhancing solubility but reducing electrophilicity.

Dihydropyrazolone Derivative: 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Molecular Formula : C₁₁H₁₀Br₂ClN₂O
  • Key Differences: Core Structure: A dihydropyrazolone ring (non-aromatic) instead of a pyrazole. Substituents: Bromomethyl at position 5 and a 4-chlorophenyl group at position 2.
  • Implications: The non-aromatic ring reduces conjugation stability, increasing susceptibility to ring-opening reactions.

Comparative Data Table

Compound Name Molecular Formula Bromine Position Position 5 Group Key Functional Features Predicted CCS (Ų, [M+H]⁺)
3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride C₄H₄BrClN₂O₂S 3 -SO₂Cl Direct sulfonyl chloride, methyl 138.9
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride C₅H₆BrClN₂O₂S 4 -CH₂-SO₂Cl Methylene-linked sulfonyl chloride N/A
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 3 (CF₃) -S-(3-Cl-C₆H₄) Sulfanyl, trifluoromethyl, aldehyde N/A
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide C₁₀H₇BrClN₄O 3 -CONH₂ Carboxamide, chloropyridinyl N/A

Research Findings and Implications

  • Reactivity : The sulfonyl chloride group in the target compound enables rapid formation of sulfonamides (e.g., in ), whereas analogs with sulfanyl or carboxamide groups require alternative activation strategies.
  • Electronic Effects : Bromine at position 3 (target compound) vs. 4 () alters ring electron density, influencing reaction kinetics in electrophilic substitutions.
  • Synthetic Utility: Direct sulfonyl chloride attachment (target compound) offers superior versatility in derivatization compared to methylene-linked () or non-electrophilic () analogs.

Biological Activity

3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, synthesis methods, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H4_4BrClN2_2O2_2S, with a molecular weight of approximately 259.51 g/mol. The compound contains a sulfonyl chloride group, which is known for its high reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Pyrazole derivatives have been reported to possess significant antibacterial properties, with some compounds demonstrating activity comparable to standard antibiotics .
  • Anti-inflammatory Properties : Studies indicate that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives of pyrazole showed up to 85% inhibition of TNF-α at specific concentrations, highlighting their potential as anti-inflammatory agents .
  • Anticancer Potential : The pyrazole scaffold is recognized for its anticancer properties. Compounds derived from this structure have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cells

The biological activity of this compound is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This allows it to react readily with nucleophiles, leading to the formation of various biologically active derivatives. The specific molecular targets and pathways involved in its action are still under investigation, but the compound's reactivity suggests a broad range of potential interactions within biological systems .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : 3-methyl-1H-pyrazole is brominated using bromine in concentrated sulfuric acid.
  • Hydrolysis : The reaction mixture is hydrolyzed to remove inorganic salts.
  • Chlorination : The neutral compound undergoes chlorination using chlorosulfonic acid.

This multi-step synthesis highlights the compound's complexity and the need for careful handling due to the reactive intermediates involved.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds showed significant inhibition rates compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : Research on novel pyrazole compounds demonstrated promising antibacterial activity against multidrug-resistant strains, indicating potential for further development into therapeutic agents .
  • Cancer Research : Investigations into the anticancer properties of pyrazole derivatives revealed that certain compounds could effectively reduce tumor size in animal models, suggesting their viability as chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride?

A typical method involves halogenation and sulfonylation steps. For example, 3-bromo-5-chloropyrazole derivatives can react with sulfonating agents like chlorosulfonic acid or SO₂Cl₂ under controlled conditions. Evidence from related compounds (e.g., trifluoromethylation in pyrazole derivatives) suggests that sequential bromination, methylation, and sulfonylation are key steps . Optimization of reaction temperature (e.g., 0–5°C for sulfonylation) and stoichiometric ratios (e.g., 1:1.2 substrate:sulfonylation agent) is critical to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns and methyl/bromo group positions. For example, the methyl group in similar pyrazoles resonates at δ 3.8–4.2 ppm, while bromo substituents deshield adjacent protons .
  • IR Spectroscopy : Identifies sulfonyl chloride groups (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 283.92 for C₅H₅BrClN₂O₂S) .

Q. What safety precautions are recommended for handling this compound?

  • Storage : Keep in a dry, ventilated environment at 2–8°C, away from light and moisture, to prevent hydrolysis of the sulfonyl chloride group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Fume hoods are mandatory during synthesis due to potential HCl gas release .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic centers. For instance, the sulfonyl chloride group exhibits high electrophilicity at the sulfur atom, making it prone to nucleophilic attack by amines or alcohols. Molecular docking studies (e.g., using AutoDock Vina) can further predict binding affinities in drug discovery contexts .

Q. What strategies resolve contradictions in reaction yields reported for this compound under different catalysts?

Divergent yields may arise from catalyst-specific side reactions. For example:

  • Palladium Catalysts : May deactivate due to bromide coordination, reducing efficiency.
  • Copper(I) Iodide : Enhances Ullmann-type couplings but risks forming Cu-Br byproducts. Systematic screening via Design of Experiments (DoE) can optimize conditions. A recent study on analogous pyrazoles achieved 85% yield using 10 mol% CuI in DMF at 80°C .

Q. How do steric and electronic effects of the methyl and bromo groups influence regioselectivity in further functionalization?

  • Steric Effects : The methyl group at N1 hinders electrophilic substitution at the 5-position, directing reactions to the 4-position.
  • Electronic Effects : The bromo group at C3 withdraws electron density, activating the sulfonyl chloride for nucleophilic displacement. For example, in Suzuki-Miyaura couplings, the bromo substituent facilitates cross-coupling at C3, while the sulfonyl chloride remains intact .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for this compound in aqueous media?

Stability discrepancies often stem from pH variations. At pH > 7, sulfonyl chlorides hydrolyze rapidly to sulfonic acids (t½ < 1 hr), while under anhydrous conditions (e.g., THF or DCM), they remain stable for weeks. Conflicting data may also arise from impurities (e.g., residual HCl accelerating decomposition) .

Methodological Recommendations

  • Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve ambiguous substitution patterns .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and avoid over-reliance on isolated yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.